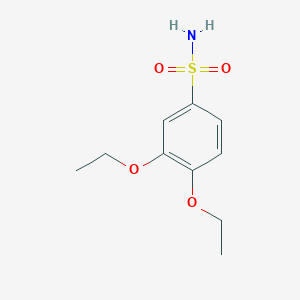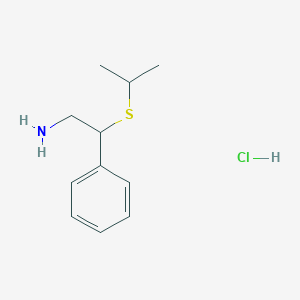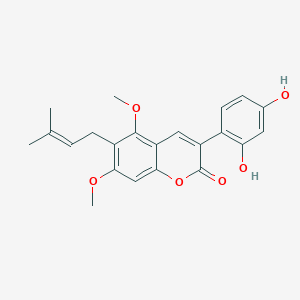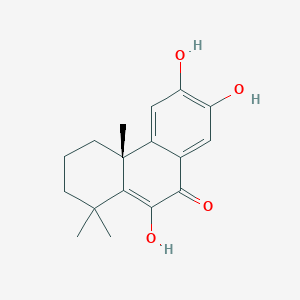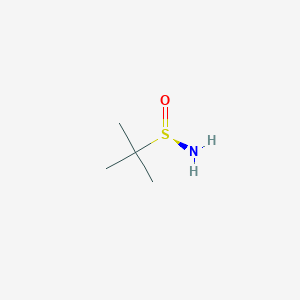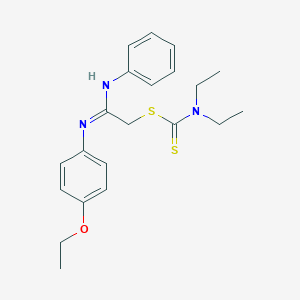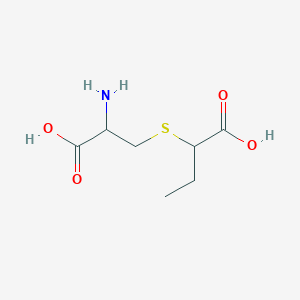
S-(1-Carboxypropyl)cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(1-Carboxypropyl)cysteine (CPC) is a non-proteinogenic amino acid that is formed during the Maillard reaction. CPC is known to have various biochemical and physiological effects, which make it a promising candidate for use in scientific research.
Mecanismo De Acción
S-(1-Carboxypropyl)cysteine works by scavenging reactive oxygen species (ROS) and decreasing the production of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is responsible for regulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
S-(1-Carboxypropyl)cysteine has been shown to have various biochemical and physiological effects. It has been shown to decrease oxidative stress, inflammation, and apoptosis. It also has a protective effect on the liver, kidney, and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(1-Carboxypropyl)cysteine has several advantages as a research tool. It is stable and easy to synthesize, making it readily available for use in experiments. However, it is important to note that S-(1-Carboxypropyl)cysteine has a short half-life and is rapidly metabolized in vivo, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on S-(1-Carboxypropyl)cysteine. One area of interest is the development of S-(1-Carboxypropyl)cysteine-based therapies for the treatment of various diseases, such as neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanisms of action of S-(1-Carboxypropyl)cysteine and its potential for use in other areas of research, such as aging and metabolism.
In conclusion, S-(1-Carboxypropyl)cysteine is a promising candidate for use in scientific research due to its unique biochemical and physiological effects. While there are limitations to its use, there are several future directions for research on S-(1-Carboxypropyl)cysteine that may lead to the development of new therapies and a better understanding of its mechanisms of action.
Métodos De Síntesis
S-(1-Carboxypropyl)cysteine can be synthesized through the reaction between cysteine and acrolein. This reaction is catalyzed by pyridoxal 5'-phosphate and occurs under mild conditions. The resulting product is S-(1-Carboxypropyl)cysteine, which can be purified through ion exchange chromatography.
Aplicaciones Científicas De Investigación
S-(1-Carboxypropyl)cysteine has been used in various scientific research studies due to its unique properties. It has been shown to have antioxidant and anti-inflammatory effects, which make it a promising candidate for use in the treatment of various diseases.
Propiedades
Número CAS |
108203-31-2 |
|---|---|
Nombre del producto |
S-(1-Carboxypropyl)cysteine |
Fórmula molecular |
C7H13NO4S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-(2-amino-2-carboxyethyl)sulfanylbutanoic acid |
InChI |
InChI=1S/C7H13NO4S/c1-2-5(7(11)12)13-3-4(8)6(9)10/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
WDHAZHCPBXWWHA-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)O)SCC(C(=O)O)N |
SMILES canónico |
CCC(C(=O)O)SCC(C(=O)O)N |
Sinónimos |
1-CP-Cys S-(1-carboxypropyl)-L-Cys S-(1-carboxypropyl)cysteine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



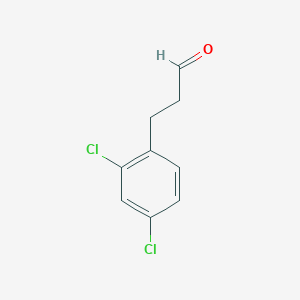
![Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)](/img/structure/B26688.png)
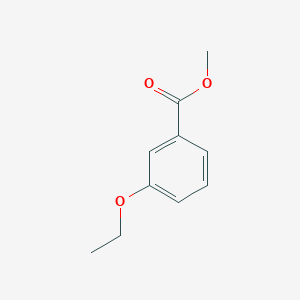
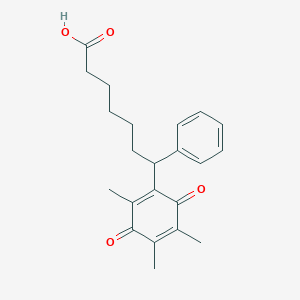
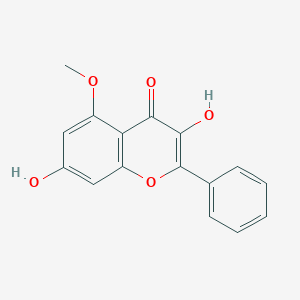
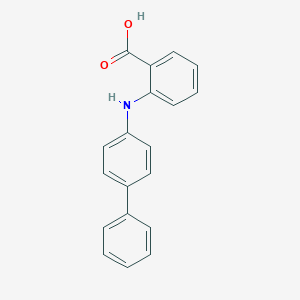
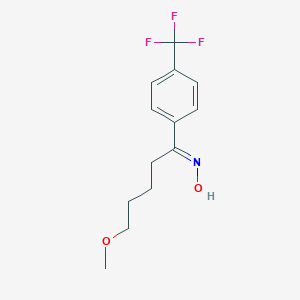
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
